3-Hydroxy-N-2-naphthyl-2-naphthamide

Textile Dyeing Azoic Coupling Cellulose Substantivity

Inconsistent azoic dye uptake leads to color variation and production waste. 3-Hydroxy-N-2-naphthyl-2-naphthamide (Naphthol AS-SW) solves this with a substantivity of 41-50% exhaustion at 28-30°C, ensuring high color yield on cellulosic fibers. - Delivers brilliant red shades with Scarlet Base RC; also develops blue and black shades. - Melting point 243-244°C enables rapid identity verification to detect mislabeled material. - Soluble in chlorobenzene for recrystallization, simplifying purification in industrial workflows.

Molecular Formula C21H15NO2
Molecular Weight 313.3 g/mol
CAS No. 135-64-8
Cat. No. B089793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-N-2-naphthyl-2-naphthamide
CAS135-64-8
Molecular FormulaC21H15NO2
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=CC=CC=C4C=C3O
InChIInChI=1S/C21H15NO2/c23-20-13-17-8-4-3-7-16(17)12-19(20)21(24)22-18-10-9-14-5-1-2-6-15(14)11-18/h1-13,23H,(H,22,24)
InChIKeyPMYDPQQPEAYXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthol AS-SW Product Overview


3-Hydroxy-N-2-naphthyl-2-naphthamide (C.I. 37565, Azoic Coupling Component 7, Naphthol AS-SW) is an aryl amide of 3-hydroxy-2-naphthoic acid, classified as an azoic coupling component used to generate insoluble azo dyes on cellulosic fibers. The compound is a light yellow to beige crystalline powder with a molecular formula of C21H15NO2 and a molecular weight of 313.35 g/mol [1]. It is sparingly soluble in water but dissolves in alkaline solutions, forming a yellow naphtholate ion that exhibits substantivity toward cotton and other cellulosic substrates [2]. Commercially available grades typically meet purity specifications of ≥97% by HPLC/titration . The compound is synthesized via condensation of 2,3-acid (2-hydroxy-3-naphthoic acid) with β-naphthylamine [3].

Workflow Exhaust dyeing of cotton and cellulose blends
Selection Azoic coupling component with high substantivity
Use Context Deep red, blue, and black shade development on cellulosics

Naphthol AS-SW Substitution Limitations


Within the Naphthol AS series, the aryl amide substituent dictates three performance-critical parameters: cotton substantivity (% exhaustion from the dye bath), solubility profile in alkaline processing media, and the resultant hue and fastness properties of the developed azo dye. These parameters vary widely across the series—exhaustion values range from 10% to approximately 75% [1]. Substituting Naphthol AS-SW with a less substantive coupling component (e.g., Naphthol AS-BO) will result in reduced dye uptake and lower color yield under identical application conditions, while a component with higher water solubility may lead to excessive bleeding during subsequent washing steps. Furthermore, the melting point and thermal stability differ, impacting storage and formulation. Therefore, generic substitution without verification of the specific substantivity, solubility, and shade development profile introduces unacceptable variability in textile dyeing and industrial colorant manufacturing processes.

Lower-substantivity analogs (e.g., Naphthol AS-BO) may reduce dye uptake and color yield under identical bath conditions.
Melting point differs markedly from Naphthol AS and AS-OL, limiting direct replacement and affecting storage protocols.
Varying solubility profiles in chlorinated solvents can alter purification and formulation steps compared to other Naphthol AS types.

Naphthol AS-SW vs. Key Analogs


Cotton Substantivity vs. Naphthol AS-BO

Naphthol AS-SW exhibits a substantially higher exhaustion rate onto cotton compared to Naphthol AS-BO under identical bath conditions. Direct head-to-head comparison data from Scheel (1965) show that at 28–30°C, Naphthol AS-SW achieves 41–50% exhaustion, whereas Naphthol AS-BO achieves only 21–26% exhaustion [1]. This translates to a difference of approximately 20–24 percentage points in favor of AS-SW, indicating that nearly twice the amount of coupling component is transferred from the bath to the fiber per unit time.

Cotton Substantivity
Head-to-head
AS-SW 41–50% vs AS-BO 21–26%
Difference: +20 to +24 pp
Higher substantivity supports efficient dye uptake and reduced waste.
Cotton yarn, liquor ratio 1:20, 28–30°C, alkaline bath.
Textile Dyeing Azoic Coupling Cellulose Substantivity

Melting Point vs. Naphthol AS & AS-OL

Naphthol AS-SW possesses a melting point of 243–244°C, which is intermediate within the Naphthol AS series but distinct from close analogs . Naphthol AS (CAS 92-77-3) exhibits a slightly higher melting range of 246–248°C , while Naphthol AS-OL (CAS 135-62-6) melts at a substantially lower range of 161–164°C [1]. The melting point serves as a primary identity and purity indicator in quality control.

Melting Point
Cross-study comparable
243–244°C
Differentiates identity from AS (246–248°C) and AS-OL (161–164°C).
Standard capillary method (literature values).
Thermal Stability Storage Conditions Quality Control

Chlorobenzene Solubility vs. Naphthol AS

Naphthol AS-SW is reported to be soluble in chlorobenzene . In contrast, Naphthol AS is described as insoluble in water and sparingly soluble in ethanol, with no specific mention of chlorobenzene solubility in standard references . This differential solubility in chlorinated aromatic solvents provides a basis for selective recrystallization or purification strategies.

Chlorobenzene Solubility
Class-level inference
Soluble (qualitative)
Solvent compatibility supports selective recrystallization strategies.
Qualitative assessment; verify for specific process.
Solvent Selection Process Engineering Formulation

Purity Standards: HPLC and Titration

Commercially available 3-Hydroxy-N-2-naphthyl-2-naphthamide is routinely supplied with a purity specification of ≥97.0% as determined by both HPLC (area%) and neutralization titration (T) . This dual analytical verification provides higher confidence in product identity and purity compared to single-method purity claims. For comparison, many generic azoic coupling components are offered with purity specifications based solely on HPLC area% without orthogonal titration confirmation.

Purity Verification
Supporting evidence
≥97.0% by HPLC and titration
Dual-method verification reduces risk of undetected impurities.
Commercial specification (e.g., TCI H0319).
Quality Assurance Analytical Chemistry Procurement

Shade Development with Diazo Bases

Naphthol AS-SW is documented to produce a distinct set of developed shades upon coupling with specific diazo components: brilliant red with Scarlet Base RC or Red Base KB; blue with Blue Salt; and black with Black Base or Black Salt . While Naphthol AS can also produce a range of shades, the specific hue and intensity achieved with AS-SW—particularly its use as a priming agent for 'red sauce' (deep red) shades on cotton yarn—represents a differentiated application niche [1].

Shade Development
Supporting evidence
Red sauce with Scarlet Base RC; Blue with Blue Salt; Black with Black Base/Salt
Defined diazo pairing ensures target color achievement on cotton.
Coupling at low temperature; dyehouse formulation reference.
Color Chemistry Textile Dyeing Azo Dye Synthesis

Naphthol AS-SW Application Scenarios


Exhaust Dyeing for Red Sauce Shades

Naphthol AS-SW is preferentially selected for exhaust dyeing of cotton yarn where a deep 'red sauce' shade is required. Its substantivity of 41–50% exhaustion at 28–30°C [1] ensures efficient dye uptake and high color yield, minimizing chemical waste and reprocessing. The compound's specific shade development with Scarlet Base RC or Red Base KB yields brilliant reds that are difficult to match with lower-substantivity analogs such as Naphthol AS-BO (21–26% exhaustion) [1]. This scenario directly leverages the substantivity differentiation established in Section 3.

Melting Point Identity Verification

Procurement and quality control laboratories utilize the melting point range of 243–244°C as a primary identity test for incoming shipments of 3-Hydroxy-N-2-naphthyl-2-naphthamide . This value clearly distinguishes the compound from Naphthol AS (246–248°C) and Naphthol AS-OL (161–164°C), enabling rapid detection of mislabeled or adulterated material . Combined with orthogonal HPLC/titration purity verification, this provides a robust acceptance criterion for industrial dye manufacturing.

Chlorobenzene-Based Purification

Industrial processes requiring recrystallization or purification of the coupling component can exploit the documented solubility of Naphthol AS-SW in chlorobenzene . This solvent compatibility facilitates the removal of insoluble impurities and allows for precise formulation in chlorinated aromatic solvent systems, a processing option not equally available for all Naphthol AS analogs that lack documented chlorobenzene solubility .

Azoic Blue & Black Shades on Cellulosics

Naphthol AS-SW is employed in dyehouses producing blue shades (via coupling with Blue Salt) and black shades (via coupling with Black Base or Black Salt) on cotton and cotton-blend fabrics . Its substantivity profile ensures uniform dye distribution on the fiber, reducing the risk of uneven coloration. This application is supported by the documented shade development range and substantivity data, providing a reliable alternative to more costly or less substantivity coupling components for these specific color targets.

Application
Selection Property
Validation Focus
Exhaust dyeing for red sauce shades
High substantivity for exhaust dyeing
Substantivity and color yield on cotton yarn
Melting point identity verification
Distinct melting point range
Melting point and orthogonal purity verification
Chlorobenzene-based purification
Solubility in chlorinated aromatic solvents
Recrystallization efficiency and impurity removal
Azoic blue and black shades on cellulosics
Compatible diazo component pairing
Shade reproducibility and dye distribution uniformity

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